4-Phenyl-2-(phenylamino)pyrimidine-5-carbonitrile
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Overview
Description
4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives. One common method involves the reaction of 4-phenyl-2-chloropyrimidine-5-carbonitrile with aniline under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential anticancer agent due to its kinase inhibitory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile involves the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases such as CDKs and EGFR, preventing the phosphorylation of target proteins. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile
- 2-phenyl-5,7-dihydroxy-8-(2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-ones
Uniqueness
4-phenyl-2-(phenylamino)pyrimidine-5-carbonitrile is unique due to its specific structural features that confer high selectivity and potency towards certain kinases. Its phenylamino group enhances binding affinity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C17H12N4 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-anilino-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4/c18-11-14-12-19-17(20-15-9-5-2-6-10-15)21-16(14)13-7-3-1-4-8-13/h1-10,12H,(H,19,20,21) |
InChI Key |
KLNVGLIZGCKXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=CC=C3 |
Origin of Product |
United States |
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